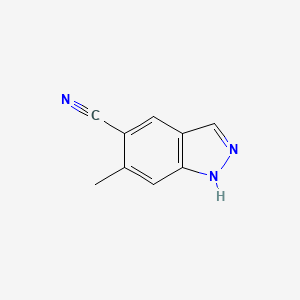

6-Methyl-1H-indazole-5-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-indazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-6-2-9-8(5-11-12-9)3-7(6)4-10/h2-3,5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYPSKBAEHNFHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C#N)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594167 | |

| Record name | 6-Methyl-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259537-71-8 | |

| Record name | 6-Methyl-1H-indazole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259537-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methyl-1H-indazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-1H-indazole-5-carbonitrile is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of complex pharmaceutical agents. The strategic placement of the methyl and nitrile groups on the indazole core provides a versatile scaffold for developing potent and selective kinase inhibitors and other therapeutic molecules. This guide details a robust and scientifically-grounded synthetic pathway, offering an in-depth analysis of reaction mechanisms, step-by-step protocols, and the critical rationale behind experimental choices. The proposed synthesis is designed for reliability and scalability, addressing the needs of both academic research and industrial drug development.

Introduction and Strategic Importance

The indazole nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous FDA-approved therapeutics like Pazopanib and Axitinib.[1] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it ideal for targeting enzyme active sites. This compound, in particular, serves as a key intermediate. The nitrile group is a versatile functional handle, readily converted into amines, amides, or carboxylic acids, while the methyl group provides a point for steric and electronic modulation of the final compound.

The synthesis of substituted indazoles, however, presents challenges in regioselectivity and functional group tolerance. This guide proposes a logical and efficient two-stage strategy: first, the construction of a key intermediate, 5-Bromo-6-methyl-1H-indazole , followed by a well-established palladium-catalyzed cyanation to yield the target molecule.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the synthesis plan by disconnecting the target molecule into readily available starting materials. The primary disconnection is the carbon-nitrile bond, pointing to a cyanation reaction of a halogenated precursor. The indazole ring itself can be formed from a substituted aniline derivative.

References

Navigating the Therapeutic Potential of 6-Methyl-1H-indazole-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and presence in numerous clinically approved drugs.[1] This guide focuses on a specific, promising derivative: 6-Methyl-1H-indazole-5-carbonitrile (CAS Number: 259537-71-8), a molecule poised for significant interest within drug discovery programs, particularly in the realm of kinase inhibition.[2] This document serves as an in-depth technical resource, providing a comprehensive overview of its synthesis, physicochemical properties, and putative biological significance, thereby empowering researchers to unlock its full therapeutic potential.

I. Core Compound Identity and Physicochemical Properties

This compound is a heterocyclic aromatic compound featuring a fused pyrazole and benzene ring system. The strategic placement of a methyl group at the 6-position and a nitrile group at the 5-position significantly influences its electronic distribution and potential for intermolecular interactions, making it an attractive candidate for targeted drug design.[3]

| Property | Value | Source |

| CAS Number | 259537-71-8 | [4] |

| Molecular Formula | C₉H₇N₃ | Inferred from structure |

| Molecular Weight | 157.17 g/mol | Inferred from formula |

| Appearance | Likely a solid | General property of similar compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | General property of similar compounds |

| Purity | Commercially available up to ≥95% | [5] |

II. Synthesis and Chemical Workflow

A common and effective method for the synthesis of indazoles involves the reaction of a substituted 2-aminobenzonitrile derivative. The general workflow for such a synthesis is depicted below.

Caption: A generalized synthetic workflow for the preparation of indazole derivatives.

Experimental Protocol (Hypothetical, based on general indazole synthesis):

Step 1: Diazotization of the Precursor

-

Dissolve the appropriately substituted 2-amino-4-methyl-5-cyanobenzaldehyde or a related precursor in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the diazonium salt.

Step 2: Intramolecular Cyclization

-

The diazonium salt intermediate will likely undergo spontaneous intramolecular cyclization upon warming to room temperature or with gentle heating.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, quench the reaction by pouring it into a large volume of cold water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

This proposed synthesis is based on well-established chemical principles for indazole formation. Researchers should optimize the reaction conditions, including solvent, temperature, and reaction time, for the specific precursor used.

III. Biological Significance and Potential Applications

The indazole nucleus is a privileged scaffold in drug discovery, with numerous derivatives exhibiting potent inhibitory activity against a range of protein kinases.[2] The substitution pattern of this compound suggests a strong potential for its application as a kinase inhibitor. The nitrile group can act as a hydrogen bond acceptor, a key interaction in many kinase active sites, while the methyl group can provide favorable van der Waals interactions and improve metabolic stability.

Putative Mechanism of Action as a Kinase Inhibitor:

Many indazole-based kinase inhibitors function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the target kinase, forming key interactions with hinge region residues.

Caption: Proposed mechanism of ATP-competitive kinase inhibition by this compound.

Potential Therapeutic Areas:

-

Oncology: Given the prevalence of kinase dysregulation in cancer, this compound could be a valuable starting point for the development of novel anti-cancer agents.

-

Inflammatory Diseases: Kinases play a crucial role in inflammatory signaling pathways, suggesting potential applications in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

-

Neurological Disorders: Certain kinases are implicated in the pathophysiology of neurodegenerative diseases, opening avenues for research in this area.

Experimental Protocol: Kinase Inhibition Assay (General)

A common method to assess the inhibitory activity of a compound against a specific kinase is through an in vitro kinase assay.

-

Reagents and Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in a fluorescence-based assay)

-

Assay buffer (containing MgCl₂, DTT, etc.)

-

This compound (dissolved in DMSO)

-

Microplates (e.g., 96-well or 384-well)

-

Detection reagents (e.g., phosphospecific antibodies for ELISA, or scintillation fluid for radiometric assays)

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In the wells of a microplate, add the kinase, its substrate, and the various concentrations of the inhibitor. Include control wells with no inhibitor (positive control) and no kinase (negative control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specific period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA or a strong acid).

-

Detect the amount of substrate phosphorylation using the chosen method (e.g., measure radioactivity, fluorescence, or absorbance).

-

Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

-

IV. Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling similar heterocyclic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Hazard Statements for Structurally Similar Compounds:

Safety data for related indazole derivatives often include the following hazard statements:

-

Harmful if swallowed.[7]

-

Causes skin irritation.[8]

-

Causes serious eye irritation.[8]

-

May cause respiratory irritation.[7]

Researchers should always consult the supplier's SDS for the most up-to-date and specific safety information before handling this compound.

V. Conclusion and Future Directions

This compound represents a molecule of significant interest for researchers in drug discovery. Its structural features, rooted in the well-validated indazole scaffold, suggest a high probability of interesting biological activity, particularly as a kinase inhibitor. This technical guide provides a foundational understanding of its identity, a plausible synthetic strategy, and a framework for exploring its biological potential.

Future research should focus on:

-

Developing and publishing a detailed, optimized synthesis protocol.

-

Comprehensive characterization using techniques such as NMR, Mass Spectrometry, and X-ray crystallography.

-

Screening against a panel of kinases to identify specific biological targets.

-

Elucidating its mechanism of action and evaluating its efficacy in cellular and in vivo models.

By systematically investigating these aspects, the scientific community can fully delineate the therapeutic promise of this compound and pave the way for the development of novel and effective medicines.

VI. References

[4] BOJNSCI Guangdong Bojing Technology Co., Ltd. This compound. (Product Information). [8] TCI Chemicals. (2025-01-08). SAFETY DATA SHEET: 1H-Indazol-7-amine. [7] Fisher Scientific. (2010-04-10). SAFETY DATA SHEET: 1-Methyl-1H-indazole-3-carboxylic acid. [6] Angene Chemical. (2024-04-21). Safety Data Sheet: Methyl 1-methyl-1H-indazole-6-carboxylate. [5] ChemScene. 633327-11-4 | 6-Fluoro-1H-indazole-5-carbonitrile. (Product Information). [3] Chem-Impex. 1H-Indazole-6-carbonitrile. (Product Information). [1] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [2] Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [bojnsci.com]

- 5. chemscene.com [chemscene.com]

- 6. angenechemical.com [angenechemical.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. tcichemicals.com [tcichemicals.com]

spectroscopic data for 6-Methyl-1H-indazole-5-carbonitrile (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Methyl-1H-indazole-5-carbonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the structural elucidation and characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. We delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data acquisition, and spectral interpretation. While experimental data for this specific molecule is not widely published, this guide synthesizes data from closely related structural analogs and established principles to provide a robust predictive framework for its characterization.[1][2][3]

Introduction to this compound

Indazoles are a class of bicyclic heteroaromatic compounds, consisting of a benzene ring fused to a pyrazole ring.[4] They are recognized as important structural motifs in medicinal chemistry due to their wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][5] The specific compound, this compound, features a methyl group at the 6-position and a nitrile group at the 5-position of the indazole core. These functional groups are expected to significantly influence its electronic properties and intermolecular interactions, making a thorough spectroscopic analysis essential for confirming its identity and purity.

The structural characterization of such molecules relies on a synergistic application of multiple spectroscopic methods. NMR provides detailed information about the carbon-hydrogen framework, IR identifies key functional groups through their vibrational modes, and MS determines the molecular weight and elemental composition, while offering structural clues through fragmentation analysis.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules in solution.[2] For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the indazole ring.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the indazole ring, and the methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the electron-donating nature of the methyl group. The data presented below is a prediction based on the analysis of similar indazole structures, such as 6-Methyl-1H-indazole and 3-Phenyl-1H-indazole-6-carbonitrile.[3][7]

| Predicted Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | ~13.0 - 13.5 | broad singlet | - |

| H-3 | ~8.1 - 8.2 | singlet | - |

| H-4 | ~7.8 - 7.9 | singlet | - |

| H-7 | ~7.6 - 7.7 | singlet | - |

| CH₃ | ~2.5 - 2.6 | singlet | - |

Spectra are typically recorded in deuterated solvents like DMSO-d₆.

Causality Behind Experimental Choices:

-

Solvent: DMSO-d₆ is an excellent choice for indazole derivatives as it effectively dissolves the compound and its high polarity helps in observing the exchangeable N-H proton, which often appears as a broad signal at a very downfield chemical shift.[8]

-

Reference Standard: Tetramethylsilane (TMS) is used as an internal standard, with its signal set to 0 ppm, for calibrating the chemical shift axis.[9]

Predicted ¹³C NMR Spectral Data

¹³C NMR spectroscopy is particularly useful for confirming the carbon skeleton and the position of substituents on the aromatic ring.[2][10] The predicted chemical shifts are based on data from substituted indazoles.[3][4]

| Predicted Carbon Assignment | Chemical Shift (δ, ppm) |

| C-3 | ~135 |

| C-3a | ~122 |

| C-4 | ~125 |

| C-5 | ~108 |

| C-6 | ~140 |

| C-7 | ~112 |

| C-7a | ~141 |

| C≡N | ~118 |

| CH₃ | ~21 |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra using the residual solvent peak or TMS.

NMR Workflow Diagram

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]

Predicted IR Absorption Frequencies

For this compound, the key vibrational bands are associated with the N-H bond, aromatic C-H bonds, the C≡N (nitrile) bond, and C-H bonds of the methyl group.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H stretch (H-bonded) | 3300 - 3100 | Medium, Broad |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H stretch (CH₃) | 3000 - 2850 | Medium |

| C≡N stretch (nitrile) | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C stretch | 1600 - 1475 | Medium-Weak |

| C-H bend (CH₃) | ~1450 and ~1375 | Medium |

Trustworthiness of Protocol: The presence of a strong, sharp absorption peak around 2230 cm⁻¹ is a highly reliable diagnostic for the nitrile functional group.[11][12] Conjugation with the aromatic ring typically shifts this absorption to a slightly lower wavenumber compared to saturated nitriles.[11] The broad N-H stretch is characteristic of the hydrogen-bonded indazole moiety in the solid state.[13]

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Analysis: Label the significant peaks and correlate them to the corresponding functional group vibrations using standard correlation tables.[14][15]

IR Spectroscopy Workflow Diagram

Caption: Standard workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound and offers structural information based on its fragmentation patterns upon ionization.[16]

Predicted Mass Spectrum Data

Using Electron Impact (EI) ionization, aromatic heterocyclic compounds like indazole typically show a prominent molecular ion peak (M⁺·) due to the stability of the aromatic system.[16][17]

-

Molecular Formula: C₉H₇N₃

-

Exact Mass: 157.0640 g/mol

-

Nominal Mass: 157 g/mol

Predicted Fragmentation Pattern: The fragmentation of N-heterocycles can be complex.[18] For this compound, key fragmentation pathways could include:

-

[M]⁺·: The molecular ion peak at m/z = 157.

-

[M-1]⁺: Loss of a hydrogen radical (H·) from the N-H or methyl group, m/z = 156.

-

[M-27]⁺: Loss of hydrogen cyanide (HCN) from the indazole ring, a common fragmentation for N-heterocycles, m/z = 130.[18]

-

[M-CH₃]⁺: Loss of a methyl radical, m/z = 142.

Experimental Protocol: High-Resolution MS (HRMS) Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is a soft ionization technique suitable for obtaining the protonated molecule [M+H]⁺, while Electron Impact (EI) is a hard technique that induces fragmentation and is useful for library matching.

-

Mass Analysis: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to measure the mass-to-charge ratios (m/z) with high accuracy (typically < 5 ppm error).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Determine the elemental composition of the molecular ion from its accurate mass. Analyze the fragmentation pattern to support the proposed structure.

Mass Spectrometry Logic Diagram

Caption: Logical relationships in the mass spectrometric analysis of the target compound.

Conclusion

The structural confirmation of this compound is achieved through a coordinated application of NMR, IR, and MS. ¹H and ¹³C NMR establish the precise connectivity of atoms, IR spectroscopy confirms the presence of key nitrile and indazole functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight. The predictive data and standardized protocols outlined in this guide provide a robust framework for researchers to confidently characterize this molecule and its derivatives, ensuring the scientific integrity and reproducibility of their work.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 6-METHYL (1H)INDAZOLE(698-24-8) 1H NMR [m.chemicalbook.com]

- 8. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. 1H-indazole hydrochloride [webbook.nist.gov]

- 14. eng.uc.edu [eng.uc.edu]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. connectsci.au [connectsci.au]

Determining the Solubility Profile of 6-Methyl-1H-indazole-5-carbonitrile: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 6-Methyl-1H-indazole-5-carbonitrile, a key physicochemical property that underpins its successful development as a therapeutic agent. Recognizing the current scarcity of publicly available, quantitative solubility data for this specific molecule, this document shifts from a simple data repository to an enabling guide. It equips researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and critical safety considerations necessary to establish a robust solubility profile in common laboratory solvents. By following the methodologies outlined herein, research teams can generate the high-quality, reliable data essential for informed decision-making in formulation, process chemistry, and preclinical studies.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a promising molecule from the laboratory bench to a clinically effective drug is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous and non-aqueous solubility stand as paramount determinants of a drug's ultimate success. For a compound like this compound, understanding its solubility is not merely an academic exercise; it is a critical prerequisite for:

-

Formulation Development: The ability to dissolve the active pharmaceutical ingredient (API) in a suitable solvent system is fundamental to creating bioavailable and stable dosage forms, whether for oral, parenteral, or topical administration.

-

Process Chemistry and Scale-Up: Efficient purification, crystallization, and reaction kinetics during synthesis are heavily reliant on the solubility of the compound and its intermediates in various organic solvents.[1]

-

Pharmacokinetic Profiling: The dissolution rate of a drug, which is intrinsically linked to its solubility, directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.

-

High-Throughput Screening (HTS): In early-stage drug discovery, compounds are often screened in solution-based assays. Poor solubility can lead to false negatives and an inaccurate assessment of a compound's biological activity.

This guide will provide a practical, step-by-step approach to experimentally determining the solubility of this compound, thereby empowering research teams to de-risk their development programs and accelerate their path to the clinic.

Predicted Solubility Profile of this compound

In the absence of specific experimental data, a qualitative prediction of solubility can be made based on the principle of "like dissolves like."[1] The molecular structure of this compound, featuring a fused heterocyclic indazole ring, a polar nitrile (-CN) group, and a nonpolar methyl (-CH3) group, suggests a nuanced solubility profile.

-

Polar Solvents (e.g., Water, Ethanol, Methanol): The presence of the nitrogen atoms in the indazole ring and the polar nitrile group may impart some degree of solubility in polar protic and aprotic solvents. However, the largely aromatic and hydrocarbon scaffold will likely limit aqueous solubility. Hydrogen bonding between the indazole N-H and water or alcohol solvents is possible.[1]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The methyl group and the benzene ring portion of the indazole system introduce nonpolar character, suggesting potential solubility in nonpolar solvents.

-

Intermediate Polarity Solvents (e.g., Dichloromethane, Acetone, Ethyl Acetate): Solvents with intermediate polarity are often good candidates for dissolving compounds with mixed polarity characteristics like this compound.

These predictions serve as a starting point for the experimental determination of solubility, which is the only definitive way to establish the compound's behavior in different solvent systems.

Experimental Workflow for Solubility Determination

A systematic approach is crucial for obtaining accurate and reproducible solubility data. The following workflow outlines the key stages of this process.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved solute in the resulting saturated solution.

Materials and Equipment

-

This compound (of known purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Procedure

-

Preparation of the Test System:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a known volume of the selected solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or rotator within a constant temperature incubator (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the calibration standards using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standards.

-

Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

Safety, Handling, and Disposal

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Hazard Identification

Based on available safety data, this compound is classified as:

-

Harmful if swallowed.[3]

-

Causes skin irritation.[3]

-

Causes serious eye irritation.[3]

-

May cause respiratory irritation.[3]

-

Harmful to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE)

-

Wear protective gloves, clothing, and eye/face protection.[4]

-

In case of insufficient ventilation, wear suitable respiratory equipment.

Handling and Storage

-

Handle in a well-ventilated area.[4]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Keep the container tightly closed and store it in a dry, cool place.[4]

First Aid Measures

-

If swallowed: Rinse mouth and seek immediate medical attention.[4]

-

In case of skin contact: Wash off with soap and plenty of water.[6]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

-

If inhaled: Move the person into fresh air.[3]

Disposal

-

Dispose of the compound and its containers in accordance with local, regional, and national regulations.

-

Do not let the product enter drains.[3]

Conclusion

References

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery — Unveiling the Potential of 6-Methyl-1H-indazole-5-carbonitrile

Abstract

The 1H-indazole core represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for designing molecules with a wide array of pharmacological activities, including potent kinase inhibition, anti-inflammatory effects, and modulation of cannabinoid receptors.[3][4][5] This in-depth technical guide focuses on the known and inferred biological activities of a specific, yet under-documented derivative: 6-Methyl-1H-indazole-5-carbonitrile . While direct biological data for this compound is not extensively available in peer-reviewed literature, this guide will synthesize information from closely related analogs and the broader indazole class to provide a comprehensive perspective for researchers, scientists, and drug development professionals. We will delve into the chemical rationale behind the potential therapeutic applications, present detailed experimental protocols for evaluating such activities, and explore the structure-activity relationships that govern the biological effects of substituted indazoles.

The Indazole Nucleus: A Foundation for Diverse Biological Activity

The indazole ring system is a bioisostere of indole, and its derivatives are found in numerous natural and synthetic compounds with demonstrated pharmacological properties.[5] The stability of the 1H-tautomer makes it a common motif in drug design.[3] The therapeutic landscape of indazole-containing drugs is highlighted by FDA-approved molecules such as Axitinib and Pazopanib, both potent tyrosine kinase inhibitors used in oncology, and Granisetron, a selective 5-HT3 receptor antagonist for the management of chemotherapy-induced nausea and vomiting. This diversity in application underscores the remarkable versatility of the indazole scaffold.

The biological activities of indazole derivatives are broad, with significant research focused on:

-

Anticancer Activity: Primarily through the inhibition of various protein kinases crucial for tumor growth and proliferation.[1]

-

Anti-inflammatory Activity: Often linked to the inhibition of enzymes like nitric oxide synthases (NOS).[6]

-

Neurological Applications: Including agonism of cannabinoid receptors (CB1).[4][7]

-

Antibacterial and Antifungal Properties: Demonstrating a wide spectrum of antimicrobial effects.[2]

Inferred Biological Profile of this compound

Given the absence of specific studies on this compound, we can infer its potential biological activities by examining structurally similar compounds and understanding the influence of its specific substituents—a methyl group at position 6 and a carbonitrile group at position 5.

Potential as a Kinase Inhibitor

The most probable and significant biological role for this compound is as a kinase inhibitor. This hypothesis is strongly supported by the following observations:

-

The Indazole Scaffold: The indazole core is a well-established hinge-binding motif in many kinase inhibitors.[1]

-

Structural Analogs: A closely related compound, 6-Fluoro-1H-indazole-5-carbonitrile, is utilized as a key intermediate in the synthesis of kinase inhibitors for cancer treatment.[8] The fluorine and nitrile groups are noted to enhance metabolic stability and binding affinity.[8] It is plausible that the 6-methyl group in our compound of interest serves a similar purpose in occupying a hydrophobic pocket within a kinase active site.

-

Substitution Patterns: The substitution on the benzene ring of the indazole is critical for potency and selectivity. For instance, a methyl group on the indazole ring of certain derivatives has been shown to significantly increase activity against GSK-3β.[1]

A patent for 1H-indazole derivatives as VEGFR-2 kinase inhibitors further supports the potential of this class of compounds in targeting angiogenesis.[9]

Signaling Pathway: VEGFR-2 and Downstream Signaling

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Indazole-based kinase inhibitors, such as Axitinib and Pazopanib, target the ATP-binding site of VEGFR-2, preventing its activation and subsequent downstream signaling.

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by this compound.

Potential as a Nitric Oxide Synthase (NOS) Inhibitor

Numerous indazole derivatives have been evaluated as inhibitors of nitric oxide synthases, with many showing a preference for the inducible isoform (iNOS) over the neuronal isoform (nNOS).[6] This activity is relevant for treating inflammatory conditions where iNOS is overexpressed. The electronic properties of the substituents on the indazole ring play a crucial role in this inhibitory activity. While the specific impact of a 5-carbonitrile and 6-methyl substitution is unknown, this remains a plausible area for investigation.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound, a series of in vitro assays are necessary. The following protocols are representative of the standard methods used for evaluating indazole derivatives.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the affinity (IC50) of a test compound for a specific kinase.

Workflow Diagram:

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare 1X Kinase Buffer from a 5X stock solution.

-

Prepare a solution of the target kinase (e.g., VEGFR-2) in Kinase Buffer.

-

Prepare a solution of the Alexa Fluor™ conjugated kinase tracer.

-

Prepare a solution of the Europium-labeled anti-tag antibody.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.

-

-

Assay Procedure (384-well plate):

-

To each well, add 2.5 µL of the serially diluted test compound.

-

Add 5 µL of the prepared kinase solution to each well.

-

Shake the plate gently and incubate at room temperature for 60 minutes.

-

Prepare a Tracer/Antibody mixture according to the manufacturer's protocol.

-

Add 5 µL of the Tracer/Antibody mixture to each well.

-

Shake the plate and incubate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate using a TR-FRET compatible plate reader (e.g., Tecan Spark® or similar). Set the excitation wavelength to 340 nm and read emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ acceptor).

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Reagent System)

This colorimetric assay measures the production of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), to determine NOS activity.

Step-by-Step Methodology:

-

Enzyme and Cofactor Preparation:

-

Prepare a reaction mixture containing iNOS or nNOS enzyme, L-arginine (substrate), and necessary cofactors (NADPH, FAD, FMN, and BH4) in a suitable buffer (e.g., HEPES).

-

-

Inhibitor Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create serial dilutions of the inhibitor.

-

-

Assay Procedure (96-well plate):

-

Add a small volume of the diluted inhibitor to the appropriate wells.

-

Initiate the reaction by adding the enzyme/cofactor mixture.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Nitrite Detection:

-

Stop the reaction (e.g., by adding a reagent that depletes NADPH).

-

Add Sulfanilamide solution (from the Griess Reagent System) to all wells and incubate for 5-10 minutes at room temperature, protected from light.

-

Add N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution to all wells and incubate for another 5-10 minutes. A purple/magenta color will develop in the presence of nitrite.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite produced in each well and determine the percentage of inhibition by the test compound. Calculate the IC50 value from a dose-response curve.

-

Structure-Activity Relationship (SAR) Insights from Related Indazoles

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring.

| Compound/Derivative Class | Position of Key Substituents | Observed/Inferred Biological Activity | Reference |

| 6-Fluoro-1H-indazole-5-carbonitrile | 6-Fluoro, 5-Carbonitrile | Intermediate for kinase inhibitors. | [8] |

| Indazole Derivatives | 5-Methyl | A methyl group at the 5-position was found to be less active than a methoxy group in GSK-3 inhibitors. | [1] |

| 3-substituted 1H-indazoles | Varied at C3 | Potent inhibition of IDO1 enzyme. | [3] |

| 6-azaindazole derivatives | Nitrogen at position 6 | Potent inhibition of all three Pim kinases. | [3] |

| Indazole-3-carboxamides | Varied at N1 and C3 | Cannabinoid (CB1) receptor agonists. | [4] |

This data suggests that substitutions at the 5- and 6-positions of the indazole ring are well-tolerated and can be used to modulate activity and selectivity against various targets. The combination of a methyl group at position 6 and a carbonitrile at position 5 in This compound presents an interesting profile. The methyl group can provide a hydrophobic interaction in a binding pocket, while the electron-withdrawing carbonitrile group can influence the electronic properties of the ring system and potentially form hydrogen bonds.

Conclusion and Future Directions

While the biological activity of This compound has not been explicitly detailed in the public domain, a comprehensive analysis of the indazole scaffold and its derivatives strongly suggests its potential as a biologically active molecule, most notably as a kinase inhibitor . Its structural similarity to known kinase inhibitor intermediates provides a solid rationale for its evaluation in anticancer drug discovery programs. Furthermore, its potential as a modulator of other enzyme systems, such as nitric oxide synthases, should not be overlooked.

This technical guide provides a foundational framework for researchers interested in exploring the therapeutic potential of this compound. The detailed experimental protocols offer a starting point for its synthesis and biological characterization. Future work should focus on the synthesis of this compound and its screening against a panel of kinases and other relevant biological targets to fully elucidate its pharmacological profile. Such studies will be invaluable in determining if this specific derivative can be developed into a lead compound for novel therapeutics.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]

- 8. 6-Fluoro-1H-indazole-5-carbonitrile [myskinrecipes.com]

- 9. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

discovery and history of 6-Methyl-1H-indazole-5-carbonitrile

An In-Depth Technical Guide to 6-Methyl-1H-indazole-5-carbonitrile: From Synthesis to Application

Introduction: The Privileged Indazole Scaffold

Nitrogen-containing heterocyclic compounds are foundational to modern medicinal chemistry, serving as the core scaffolds for a vast number of therapeutic agents.[1][2] Among these, the indazole ring system—a bicyclic structure composed of a benzene ring fused to a pyrazole ring—has emerged as a "privileged scaffold."[1][3] This distinction arises from its ability to interact with a wide range of biological targets, its favorable pharmacokinetic properties, and its synthetic tractability.[3][4]

Indazoles exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable and predominant form.[1] The scaffold's unique electronic and structural features allow it to serve as a bioisostere for other critical structures like purines or indoles, enabling it to modulate the activity of enzymes such as kinases, which are central to cellular signaling and are often implicated in diseases like cancer.[2] Marketed drugs such as the anti-cancer agent Axitinib and the antiemetic Granisetron feature the indazole core, underscoring its clinical significance.[3][5] This guide focuses on a specific, highly functionalized derivative, this compound, tracing its synthetic origins and detailing its crucial role as a building block in contemporary drug discovery.

The Emergence of this compound: A Key Synthetic Intermediate

While a singular "discovery" event for this compound (CAS No. 259537-71-8) is not prominently documented in seminal literature, its history is intrinsically linked to the broader development of methods for synthesizing substituted indazoles. Its value lies not as an end-product but as a versatile intermediate, providing a pre-functionalized core for constructing more complex molecules. The methyl group at the 6-position and the nitrile at the 5-position offer distinct chemical handles for further elaboration, making it a sought-after component in the synthesis of targeted therapeutics.

The primary and most established method for its synthesis involves a classical chemical transformation: the diazotization of an ortho-substituted aniline followed by intramolecular cyclization. This pathway provides a reliable and scalable route to the indazole core.

Primary Synthetic Pathway: Diazotization and Cyclization

The most common synthesis of this compound begins with 2-amino-4-methylbenzonitrile. The process hinges on the conversion of the primary amino group into a diazonium salt, which then undergoes an in-situ cyclization to form the fused pyrazole ring.

Caption: Core synthetic workflow for this compound.

Experimental Protocol: Synthesis via Diazotization

This protocol outlines the laboratory-scale synthesis of this compound from 2-amino-4-methylbenzonitrile.

Pillar of Trustworthiness: This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed through standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

| Reagent/Solvent | Purpose | Causality Behind Choice |

| 2-Amino-4-methylbenzonitrile | Starting Material | Provides the necessary benzene ring with the amine, methyl, and nitrile groups in the correct orientation for cyclization. |

| Acetic Acid / HCl | Solvent & Acid Catalyst | Creates the acidic medium required for the formation of nitrous acid (HNO₂) from sodium nitrite, which is the active diazotizing agent. |

| Sodium Nitrite (NaNO₂) | Diazotizing Agent | Reacts with the acid to form nitrous acid, which converts the primary amine into a reactive diazonium salt intermediate. |

| Water | Solvent/Quenching | Used to dissolve the sodium nitrite and later to precipitate and wash the final product. |

| Sodium Bicarbonate (aq.) | Neutralization | Used during workup to neutralize excess acid before extraction. |

| Ethyl Acetate | Extraction Solvent | An organic solvent with appropriate polarity to extract the product from the aqueous reaction mixture. |

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-amino-4-methylbenzonitrile in glacial acetic acid or a suitable mineral acid like hydrochloric acid in a reaction vessel equipped with a stirrer and cooled in an ice bath to 0-5°C.

-

Diazotization: Prepare a solution of sodium nitrite in cold water. Add this solution dropwise to the stirred aniline solution, ensuring the temperature is maintained below 5°C. Expertise Insight: Slow, controlled addition is critical to prevent the exothermic reaction from overheating, which can lead to the decomposition of the diazonium salt and the formation of unwanted side products.

-

Reaction & Cyclization: After the addition is complete, allow the mixture to stir at low temperature for an additional 30-60 minutes to ensure complete diazotization. The diazonium salt forms in situ and spontaneously cyclizes to form the indazole ring.

-

Precipitation: Slowly warm the reaction mixture to room temperature and then pour it into a beaker of ice water. The product, being sparingly soluble in water, will precipitate out as a solid.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid and salts, followed by a wash with a dilute solution of sodium bicarbonate to neutralize any remaining acid.

-

Drying & Purification: Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Role in Drug Development: A Versatile Scaffolding

The true value of this compound is realized in its application as a key building block for high-value pharmaceutical compounds, particularly kinase inhibitors for oncology. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, while the indazole nitrogen atoms provide sites for alkylation or arylation.

This scaffold is a component of several patented compounds investigated for their therapeutic potential. For instance, it serves as a precursor for inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in solid tumors.[6][7]

Illustrative Application: Synthesis of a VEGFR-2 Kinase Inhibitor Intermediate

The following diagram illustrates how this compound can be elaborated into a more complex intermediate used in the synthesis of VEGFR-2 inhibitors.

Caption: Synthetic pathway from the core scaffold to a complex drug candidate.

Conclusion and Future Perspectives

This compound stands as a testament to the enabling power of well-designed chemical intermediates. While its own history is that of a quiet facilitator rather than a headline discovery, its impact is significant. Its robust and scalable synthesis, derived from fundamental principles of organic chemistry, provides the pharmaceutical industry with a reliable starting point for complex molecular architectures. As drug discovery continues to focus on highly specific and potent modulators of cellular pathways, the demand for versatile, pre-functionalized scaffolds like this compound will only grow. Future innovations may lie in developing even more efficient, greener synthetic routes or in uncovering new reaction pathways that leverage its unique functionality to build next-generation therapeutics.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 6-Methyl-1H-indazole | 698-24-8 [smolecule.com]

- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 7. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

structural analysis of 6-Methyl-1H-indazole-5-carbonitrile

An In-Depth Technical Guide to the Structural Analysis of 6-Methyl-1H-indazole-5-carbonitrile

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its indazole core is a privileged scaffold found in numerous biologically active molecules, including kinase inhibitors used in oncology.[1][2][3] A thorough understanding of its three-dimensional structure, electronic properties, and intermolecular interactions is paramount for rational drug design and the development of novel therapeutics. This guide provides a comprehensive technical overview of the methodologies employed in the structural elucidation of this compound. We will delve into a multi-faceted approach, combining spectroscopic analysis, crystallographic principles, and computational modeling to construct a detailed structural profile of the molecule. This document is intended to serve as a practical resource for researchers, offering not only procedural details but also the underlying scientific rationale for each analytical technique.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone in modern medicinal chemistry.[4][5] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for engaging with biological targets.[1] Derivatives of indazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-HIV, and notably, anti-cancer properties through the inhibition of protein kinases.[2][3]

The subject of this guide, this compound, possesses key functional groups—a methyl group and a carbonitrile moiety—that are expected to modulate its physicochemical properties and biological activity. The methyl group can influence solubility and metabolic stability, while the nitrile group can act as a hydrogen bond acceptor or participate in other polar interactions within a protein binding site. Therefore, a precise characterization of its structure is essential for understanding its potential as a drug candidate or a molecular probe.

Synthesis and Characterization Workflow

The journey from a chemical concept to a fully characterized molecule follows a logical and rigorous workflow. The following diagram illustrates the typical pathway for the synthesis and structural analysis of a novel compound like this compound.

Caption: Workflow for Synthesis and Structural Analysis.

Spectroscopic Elucidation

Spectroscopic techniques are indispensable for confirming the covalent structure of a molecule. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR are crucial.

Expertise & Experience: The expected chemical shifts are predicted based on the electronic environment of each nucleus. The indazole ring system is aromatic, leading to proton signals in the downfield region (typically 7.0-8.5 ppm). The methyl protons will appear upfield. The carbonitrile carbon will have a characteristic shift in the 115-125 ppm range. It is important to note that indazoles can exist in two tautomeric forms, 1H and 2H.[6][7] For unsubstituted indazole, the 1H-tautomer is thermodynamically more stable.[7][8] Multinuclear NMR studies on related indazoles have confirmed that the 1H tautomer is the predominant form in solution.[6][9]

Predicted NMR Data:

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H1 | ~13.0 | br s | - | NH |

| H3 | ~8.2 | s | - | C3-H |

| H4 | ~7.8 | s | - | C4-H |

| H7 | ~7.5 | s | - | C7-H |

| CH₃ | ~2.5 | s | - | C6-CH₃ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| C3 | ~135 | C3 |

| C3a | ~122 | C3a |

| C4 | ~128 | C4 |

| C5 | ~110 | C5 |

| C6 | ~140 | C6 |

| C7 | ~120 | C7 |

| C7a | ~142 | C7a |

| CN | ~118 | CN |

| CH₃ | ~22 | CH₃ |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H signals to determine proton ratios and analyze the multiplicities to deduce spin-spin coupling patterns. Correlate the ¹H and ¹³C signals using 2D NMR experiments (e.g., HSQC, HMBC) for unambiguous assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300-3100 | N-H stretch | Indazole N-H |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2950-2850 | C-H stretch | Methyl C-H |

| ~2230-2210 | C≡N stretch | Nitrile |

| ~1620-1450 | C=C stretch | Aromatic ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

-

Molecular Formula: C₉H₇N₃

-

Monoisotopic Mass: 157.0640 g/mol

-

Expected HRMS Result (M+H)⁺: 158.0718

X-ray Crystallography: The Definitive Solid-State Structure

While NMR provides the structure in solution, single-crystal X-ray diffraction reveals the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not publicly available, we can infer its likely packing and hydrogen bonding motifs from related structures.[10][11]

Expertise & Experience: Indazole derivatives frequently form hydrogen-bonded dimers or chains in the crystal lattice via the N-H group of the pyrazole ring.[10][12] The planar indazole rings often engage in π-π stacking interactions. The nitrile group can act as a hydrogen bond acceptor, further influencing the crystal packing.

Hypothetical Crystallographic Data:

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| N-H···N(nitrile) H-bond distance | ~2.9 - 3.2 Å |

| π-π stacking distance | ~3.4 - 3.8 Å |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethyl acetate/hexane, dichloromethane/toluene).[10]

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in a cold stream (e.g., 100 K) on a diffractometer equipped with a Mo or Cu X-ray source.[10] Collect a full sphere of diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to obtain integrated intensities. Solve the structure using direct methods or Patterson methods. Refine the atomic positions and displacement parameters against the experimental data.

-

Validation: Check the final refined structure for quality using metrics like R-factors and goodness-of-fit.[10]

Computational Structural Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful predictive tool that complements experimental data. It allows us to model the geometry, electronic structure, and spectroscopic properties of a molecule.

Methodology: DFT Calculations

A common approach involves geometry optimization and frequency calculations using a functional like B3LYP with a basis set such as 6-311++G(d,p).[8][13] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

Caption: A typical DFT calculation workflow.

Predicted Molecular Properties:

-

Optimized Geometry: DFT calculations can provide precise bond lengths and angles, which can be compared with experimental data from crystallography.

-

Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of chemical reactivity. The electrostatic potential (ESP) map can visualize the electron-rich (negative potential, e.g., around the nitrogen atoms) and electron-poor (positive potential, e.g., around the N-H proton) regions of the molecule, which is crucial for understanding intermolecular interactions.

Conclusion: A Convergent Structural Picture

The requires a synergistic application of multiple analytical techniques. Spectroscopic methods (NMR, IR, MS) confirm the molecular formula and connectivity. X-ray crystallography provides the definitive solid-state conformation and packing. Computational modeling complements these experimental techniques by offering predictive insights into the molecule's geometry and electronic properties. Together, these methods provide the detailed structural understanding necessary to guide the use of this important scaffold in drug discovery and development.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caribjscitech.com [caribjscitech.com]

- 6. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 8. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of 6-Methyl-1H-indazole-5-carbonitrile in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

The indazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the structural core of numerous potent and selective kinase inhibitors.[1][2][3] Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical nodes in cellular signaling pathways.[4] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[4][5] Indazole-containing compounds, such as the FDA-approved drugs Axitinib and Pazopanib, have demonstrated significant clinical success by targeting key kinases involved in angiogenesis and tumor progression.[3][6]

6-Methyl-1H-indazole-5-carbonitrile belongs to this important class of molecules. While its specific kinase targets are a subject of ongoing research, its structural similarity to known kinase inhibitors suggests its potential as a modulator of kinase activity. This document provides a comprehensive guide for researchers on how to effectively utilize this compound in a variety of kinase assay formats to determine its inhibitory profile and mechanism of action. The protocols and principles outlined herein are designed to ensure scientific rigor and generate reproducible, high-quality data.

Understanding the Target: A Hypothetical Kinase Signaling Pathway

To illustrate the application of this compound, we will consider a generic signaling pathway initiated by a Receptor Tyrosine Kinase (RTK), a common target for indazole-based inhibitors.[7] Upon ligand binding, the RTK dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins. This initiates a cascade, often involving the RAS-RAF-MEK-ERK pathway, which ultimately leads to changes in gene expression that promote cell proliferation and survival.

Caption: A generic Receptor Tyrosine Kinase (RTK) signaling cascade.

PART 1: Biochemical Kinase Assays - Determining Direct Inhibitory Activity

Biochemical assays are the first step in characterizing a potential kinase inhibitor.[5] They utilize purified kinase, substrate, and the co-factor ATP in a cell-free system to directly measure the inhibitor's effect on enzyme activity. A widely used and robust method is the luminescence-based ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[4][8]

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the inhibitor. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[8]

Experimental Protocol: In Vitro Luminescence-Based Kinase Assay

Materials:

-

Kinase: Purified, active kinase of interest (e.g., VEGFR2, FGFR1).

-

Substrate: A suitable peptide or protein substrate for the chosen kinase.

-

This compound: Prepare a 10 mM stock solution in 100% DMSO.

-

ATP: Adenosine 5'-triphosphate.

-

Kinase Assay Buffer: e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA.[4]

-

ADP-Glo™ Kinase Assay Kit: (Promega or similar).

-

Controls: A known inhibitor for the target kinase (positive control) and a pan-kinase inhibitor like Staurosporine.[4]

-

Plates: White, opaque 96-well or 384-well plates suitable for luminescence readings.

Procedure:

-

Compound Preparation: Create a serial dilution of this compound in DMSO. A common starting point is a 10-point, 3-fold dilution series to span a wide concentration range (e.g., 100 µM to 5 nM).

-

Assay Plate Setup:

-

Add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells of the assay plate.[4]

-

Prepare a kinase/substrate mixture in kinase assay buffer. Add 5 µL of this mixture to each well.

-

Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

-

Initiate Kinase Reaction:

-

Prepare an ATP solution in kinase assay buffer at a concentration close to the Km of the kinase for ATP (this should be determined empirically).

-

Add 2.5 µL of the ATP solution to each well to start the reaction.[4]

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

-

-

ADP Detection:

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis and Presentation

The raw luminescence data is used to calculate the percent inhibition for each inhibitor concentration relative to the vehicle (DMSO) control. This data is then plotted on a semi-log graph (percent inhibition vs. log of inhibitor concentration) and fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[4]

| Compound | Target Kinase | IC50 (nM) |

| This compound | Kinase A | 15 |

| This compound | Kinase B | 250 |

| This compound | Kinase C | >10,000 |

| Staurosporine (Positive Control) | Kinase A | 5 |

Table 1: Hypothetical inhibitory activity of this compound against a panel of kinases.

PART 2: Cell-Based Assays - Assessing Activity in a Physiological Context

While biochemical assays are crucial for determining direct inhibition, cell-based assays are essential to evaluate a compound's efficacy in a more physiologically relevant environment.[9] These assays can provide insights into cell permeability, target engagement, and effects on downstream signaling pathways.

Protocol: Western Blot Analysis of Target Phosphorylation

This protocol aims to determine if this compound can inhibit the phosphorylation of a target kinase and its downstream substrates within a cell.

Materials:

-

Cell Line: A cell line that expresses the target kinase (e.g., HUVEC for VEGFR2, or a cancer cell line with a known kinase dependency).

-

This compound: Prepared as a stock solution in DMSO.

-

Growth Media and Supplements: Appropriate for the chosen cell line.

-

Stimulant: A ligand or growth factor to activate the kinase pathway (e.g., VEGF for VEGFR2).

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Antibodies: Primary antibodies specific for the phosphorylated and total forms of the target kinase and a downstream substrate (e.g., phospho-ERK and total ERK). HRP-conjugated secondary antibodies.

-

SDS-PAGE and Western Blotting Reagents.

Procedure:

-

Cell Seeding and Treatment:

-

Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 4-6 hours to reduce basal kinase activity.

-

Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.

-

-

Kinase Activation:

-

Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF) for a short period (e.g., 10-15 minutes) to induce phosphorylation. A non-stimulated control should be included.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Collect the lysates and determine the protein concentration using a BCA or Bradford assay.[9]

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the phospho-protein of interest overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody.[9]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for the total protein to ensure equal loading.

-

Caption: Workflow for a cell-based Western blot assay.

PART 3: Scientific Integrity and Trustworthiness

To ensure the validity of your results, several key principles must be followed.

-